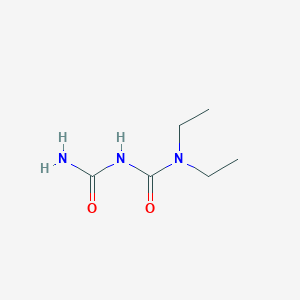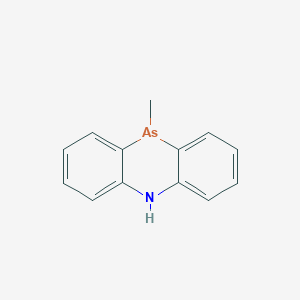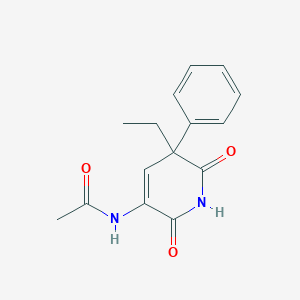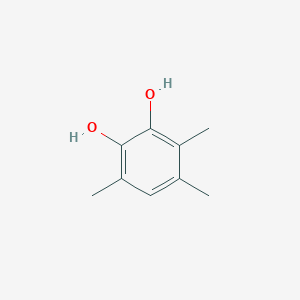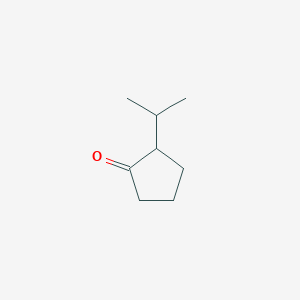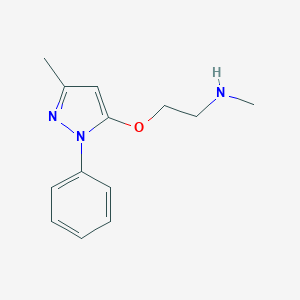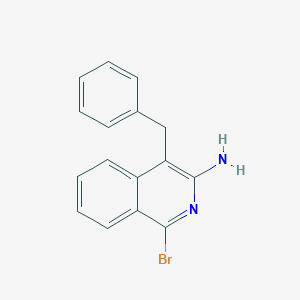
4-Benzyl-1-bromoisoquinolin-3-amine
説明
Synthesis Analysis
The synthesis of related isoquinoline derivatives often involves catalytic reactions that allow for the functionalization and formation of the isoquinoline core. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines can be achieved from readily available precursors through reactions catalyzed by rhodium. A key intermediate in such syntheses is a bromonium ylide, formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene. This methodology highlights the synthetic versatility and efficiency in accessing brominated isoquinoline derivatives (He et al., 2016).
科学的研究の応用
Parkinson's Disease Research : Derivatives of tetrahydroisoquinoline, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their potential role in Parkinson's disease. These compounds have been found in the brain and cerebrospinal fluid (CSF) of Parkinsonian patients and are suggested to be related to the pathogenesis of idiopathic Parkinson's disease (Kotake et al., 1995), (Kawai et al., 1998), (Kotake et al., 2003).
Synthesis of Fluorescent Compounds : 4-Substituted 1-bromoisoquinolin-3-amines are used in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines, which have potential applications in chemical sensing and imaging (Balog et al., 2013).
Cytotoxic Activity : 3-hydroxyquinolin-4(1H)-one derivatives, which can be synthesized using similar bromoisoquinoline compounds, have been evaluated for their cytotoxic activity against various cancer cell lines and have shown promising results (Kadrić et al., 2014).
Organic Synthesis : Bromination of isoquinoline and related compounds is a significant reaction in organic synthesis. The regioselective monobromination of isoquinoline has been achieved under specific conditions, which is important for the synthesis of various brominated derivatives, including 4-Benzyl-1-bromoisoquinolin-3-amine (Brown & Gouliaev, 2004).
Dopamine Receptor Research : 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their activity on dopaminergic systems. These compounds can potentially act as endogenous dopaminergic antagonists, which has implications for research on dopamine receptors and related neurological disorders (Kawai et al., 2000).
特性
IUPAC Name |
4-benzyl-1-bromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c17-15-13-9-5-4-8-12(13)14(16(18)19-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHXKNKIWSCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C3=CC=CC=C32)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350558 | |
| Record name | 4-benzyl-1-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-bromoisoquinolin-3-amine | |
CAS RN |
13130-81-9 | |
| Record name | 4-benzyl-1-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



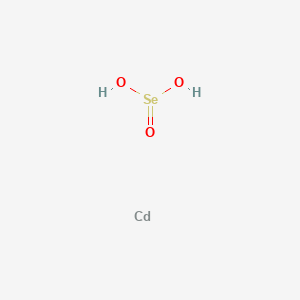
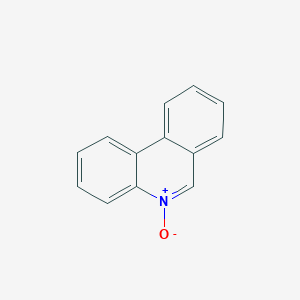
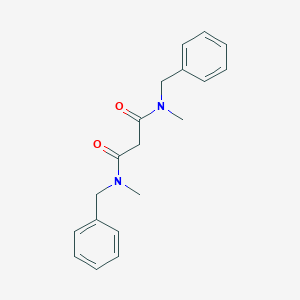
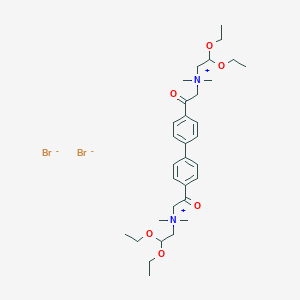
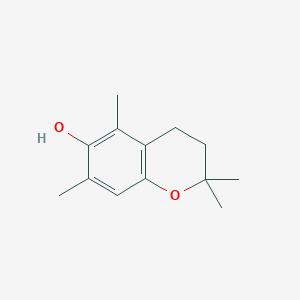
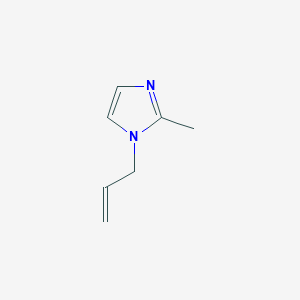
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
